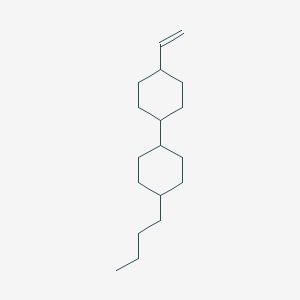

1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane

描述

Structure

3D Structure

属性

IUPAC Name |

1-butyl-4-(4-ethenylcyclohexyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32/c1-3-5-6-16-9-13-18(14-10-16)17-11-7-15(4-2)8-12-17/h4,15-18H,2-3,5-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJLLLQZSIESBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2CCC(CC2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599332 | |

| Record name | 4-Butyl-4'-ethenyl-1,1'-bi(cyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153429-47-1 | |

| Record name | 4-Butyl-4'-ethenyl-1,1'-bi(cyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Bicyclohexyl, 4-butyl-4'-ethenyl-, (trans,trans) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data and theoretical information on 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane. As of the latest literature search, detailed experimental data, including spectroscopic analyses and specific experimental protocols for this compound, are not publicly available. The information presented herein is based on data from chemical suppliers, predicted values, and established chemical principles for analogous structures.

Core Chemical Properties

This compound, also known by its synonym trans,trans-4-Butyl-4'-vinyl-bicyclohexyl, is a substituted bicyclohexyl derivative. Its core structure consists of two cyclohexane rings linked together, with a butyl group attached to one ring and a vinyl (ethenyl) group on the other. This structure suggests its potential use as a monomer in polymerization reactions or as a building block in the synthesis of more complex molecules, possibly in the field of liquid crystals.[1][2]

Physicochemical Data

The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 153429-47-1 | --INVALID-LINK--[3] |

| Molecular Formula | C18H32 | --INVALID-LINK--[3] |

| Molecular Weight | 248.45 g/mol | --INVALID-LINK--[3] |

| Density | 0.893 g/cm³ | --INVALID-LINK--[3] |

| Boiling Point | 323.5 °C at 760 mmHg | --INVALID-LINK--[3] |

| Flash Point | 141.5 °C | --INVALID-LINK--[3] |

| Refractive Index | 1.507 | --INVALID-LINK--[3] |

| Vapor Pressure | 0.000492 mmHg at 25°C | --INVALID-LINK--[3] |

| LogP | 5.97540 | --INVALID-LINK--[3] |

Predicted Spectroscopic Data

While experimental spectra for this compound are not available, the following are predictions based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals in the following regions:

-

Vinyl Protons: 4.8-6.0 ppm (multiplets, 3H). The proton on the carbon adjacent to the cyclohexane ring will likely be a complex multiplet, while the terminal CH2 protons will appear as distinct multiplets.

-

Cyclohexyl Protons: 0.8-2.2 ppm (broad multiplets, 21H). The protons on the cyclohexane rings will produce a complex series of overlapping signals.

-

Butyl Protons: 0.8-1.4 ppm (multiplets and a triplet, 9H). The terminal methyl group will likely appear as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show signals corresponding to:

-

Vinyl Carbons: ~140-145 ppm (CH) and ~110-115 ppm (CH2).

-

Cyclohexyl Carbons: ~25-45 ppm.

-

Butyl Carbons: ~14 ppm (CH3), ~23 ppm (CH2), ~30 ppm (CH2), and ~37 ppm (CH2).

Infrared (IR) Spectroscopy (Predicted)

Key characteristic absorption bands are predicted as follows:

-

=C-H stretch (vinyl): 3070-3090 cm⁻¹

-

C-H stretch (alkyl): 2850-2960 cm⁻¹[4]

-

C=C stretch (vinyl): 1640-1650 cm⁻¹[5]

-

=C-H bend (vinyl): 910 and 990 cm⁻¹ (for a monosubstituted alkene)[4]

-

C-H bend (alkyl): 1375 and 1450 cm⁻¹

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound could involve a Wittig reaction to introduce the vinyl group. A generalized protocol for such a transformation is provided below.

Proposed Synthetic Pathway

A potential synthesis could start from 4-(4-butylcyclohexyl)cyclohexanone. This ketone can be converted to the target alkene using a Wittig reagent, such as methylenetriphenylphosphorane (Ph₃P=CH₂).

Caption: Proposed Wittig reaction synthesis.

General Experimental Protocol for Wittig Reaction

This protocol is a general guideline and would require optimization for the specific substrate.

Materials:

-

4-(4-butylcyclohexyl)cyclohexanone

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) or other strong base

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Ylide (Wittig Reagent):

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of n-BuLi (1.0 equivalent) dropwise to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a characteristic orange-red color indicates the formation of the ylide.

-

-

Wittig Reaction:

-

In a separate flame-dried flask under an inert atmosphere, dissolve 4-(4-butylcyclohexyl)cyclohexanone (1.0 equivalent) in anhydrous THF.

-

Cool the ketone solution to 0 °C.

-

Slowly transfer the prepared ylide solution to the ketone solution via cannula.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product, which will contain triphenylphosphine oxide as a byproduct, should be purified by column chromatography on silica gel using a nonpolar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Caption: Experimental workflow for the proposed synthesis.

Reactivity and Potential Applications

The primary site of reactivity in this compound is the vinyl group. This alkene functionality can undergo a variety of addition reactions.

General Reactivity of the Vinyl Group

The vinyl group is susceptible to electrophilic addition, radical addition, and cycloaddition reactions. It can also be polymerized.

References

- 1. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]

- 2. A review of liquid crystal monomers: Environmental occurrence, degradation, toxicity, and human exposure of an emerging class of E-waste pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. spectroscopyonline.com [spectroscopyonline.com]

"1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane" CAS number 116350-25-3

Note on Chemical Identity: Initial searches for "1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane" with CAS number 116350-25-3 revealed a discrepancy. Publicly available chemical databases consistently associate the chemical name with CAS number 153429-47-1 . The CAS number 116350-25-3 did not yield specific information for this compound. This document proceeds with the data available for CAS number 153429-47-1, which is also known by its synonym, trans,trans-4-Butyl-4'-vinyl-bicyclohexyl.

Due to the limited availability of in-depth technical and experimental data in the public domain, this document serves as a summary of the known properties and applications of this compound rather than a comprehensive whitepaper.

Introduction

This compound (CAS: 153429-47-1) is a bicyclohexyl derivative. Based on available supplier information, its primary application lies in the field of materials science as a building block for liquid crystals.[1] The rigid core of the bicyclohexyl structure, combined with the flexible butyl chain and the reactive vinyl group, are characteristic features of molecules designed for liquid crystalline materials.[2][3]

Physicochemical Properties

The available quantitative data for this compound is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 153429-47-1 | [1][4][5][6] |

| Molecular Formula | C₁₈H₃₂ | [4] |

| Molecular Weight | 248.45 g/mol | [4] |

| Purity | >98.0% (GC) | [1] |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 53.0 to 57.0 °C |

Applications

The primary application identified for this compound is as a component in the synthesis of liquid crystal materials.[1] The vinyl group provides a site for polymerization or further chemical modification, allowing for its incorporation into larger liquid crystalline polymers or networks. Such materials are fundamental to the manufacturing of liquid crystal displays (LCDs) and other optoelectronic devices.[2][3]

Experimental Information

Biological Activity and Drug Development

There is no information available in the public domain to suggest that this compound has been investigated for any application in drug development. Consequently, there are no described signaling pathways or experimental protocols related to biological systems for this compound. Its application appears to be confined to materials science.

Visualizations

As there are no described signaling pathways or complex experimental workflows for this specific compound, a diagram illustrating its role as a building block in liquid crystal materials is provided below.

Caption: Role as a Liquid Crystal Building Block.

References

- 1. trans,trans-4-Butyl-4'-vinylbicyclohexyl | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) | 155041-85-3 | Benchchem [benchchem.com]

- 4. 153429-47-1 | (trans,trans)-4-Butyl-4'-vinyl-1,1'-bi(cyclohexane) | Liquid Crystal (LC) Building Blocks | Ambeed.com [ambeed.com]

- 5. 153429-47-1 | MFCD11053345 | (Trans,trans)-4-butyl-4'-ethenyl-1,1'-bicyclohexyl [aaronchem.com]

- 6. trans,trans-4-Butyl-4'-vinylbicyclohexyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. CN112707779A - Preparation method of vinyl cyclohexane - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physical Properties of 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane and Structurally Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Data for the specific compound of interest, 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane, is not available in the public domain. This guide provides a comprehensive overview of the physical properties of its closest structural analogs. This information can serve as a valuable reference for estimating the properties of the target compound.

Introduction

This compound is a complex bicyclic alkane with a butyl and an ethenylcyclohexyl substituent. Due to the absence of experimental data for this specific molecule, this document focuses on the known physical properties of its structural analogs. By examining these related compounds, researchers can infer potential characteristics and behaviors of the target molecule, aiding in the design of synthetic pathways and experimental procedures.

Physical Properties of Structural Analogs

The following table summarizes the key physical properties of compounds structurally similar to this compound. These analogs share the core cyclohexyl or bicyclohexyl structure with varying alkyl substituents. All data presented are computationally predicted unless otherwise stated.

| Property | 1-Butyl-4-ethylcyclohexane | 1-n-Butyl-4-t-butylcyclohexane | 1-Butyl-4-methylcyclohexane | 1-Cyclohexyl-4-(4-cyclohexylbutyl)cyclohexane |

| Molecular Formula | C12H24 | C14H28 | C11H22 | C22H40 |

| Molecular Weight | 168.32 g/mol | 196.37 g/mol | 154.29 g/mol | 304.6 g/mol |

| IUPAC Name | 1-butyl-4-ethylcyclohexane[1] | 1-butyl-4-tert-butylcyclohexane[2] | 1-butyl-4-methylcyclohexane[3] | 1-cyclohexyl-4-(4-cyclohexylbutyl)cyclohexane[4] |

| Boiling Point | Not available | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available | Not available |

| Density | Not available | Not available | Not available | Not available |

| Refractive Index | Not available | Not available | Not available | Not available |

Experimental Protocols: Determination of Boiling Point

For a novel liquid organic compound like this compound, determining its boiling point is a fundamental step in its characterization. The capillary method is a common and reliable technique for this purpose.

Objective: To determine the boiling point of a liquid organic compound.

Materials:

-

Thiele tube or an oil bath with a stirrer

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Heating mantle or Bunsen burner

-

Liquid paraffin or other high-boiling point oil

-

The liquid organic compound to be tested

Procedure:

-

A small amount (a few milliliters) of the liquid organic compound is placed into the small test tube.[2]

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[1]

-

The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The entire assembly is clamped and immersed in a Thiele tube or an oil bath, making sure the liquid in the bath is above the level of the sample in the test tube.

-

The apparatus is heated slowly and gently.[1]

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

The heating is continued until a rapid and continuous stream of bubbles is observed. At this point, the heating is stopped.[1]

-

The liquid in the bath is allowed to cool slowly while stirring.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the liquid.[2]

Safety Precautions:

-

Always wear safety goggles.

-

Ensure the heating is done slowly and uniformly to avoid bumping and to get an accurate reading.

-

Handle the thermometer and capillary tubes with care as they are fragile.

Visualization of Structural Relationships

The following diagram illustrates the structural relationship between the target compound, this compound, and the analogs for which physical property data has been provided. This visualization helps in understanding the structural similarities and differences, which in turn can aid in the extrapolation of properties.

Caption: Structural relationship between the target compound and its analogs.

Conclusion

While direct experimental data for this compound is currently unavailable, a comparative analysis of its structural analogs provides a valuable starting point for researchers. The provided data on molecular weight and structure, combined with the general experimental protocol for boiling point determination, offers a foundational guide for scientists and professionals in the field of drug development and chemical research. Further computational modeling and experimental synthesis are required to fully elucidate the physical and chemical properties of this compound.

References

Spectroscopic and Structural Analysis of 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic information for the compound 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane (CAS RN: 153429-47-1), also known as trans,trans-4-Butyl-4'-vinyl-bicyclohexyl. Due to the limited availability of public domain experimental spectral data, this document outlines the known information and presents generalized experimental protocols for the acquisition of relevant spectroscopic data.

Chemical Structure and Properties

This compound is a bicyclohexyl derivative with a butyl group and a vinyl (ethenyl) group attached to the respective cyclohexane rings. Its chemical structure and key properties are summarized below.

| Property | Value |

| Molecular Formula | C18H32 |

| Molecular Weight | 248.45 g/mol |

| CAS Number | 153429-47-1 |

| Appearance | White to almost white powder or crystal |

| Purity | >98.0% (as determined by Gas Chromatography) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound have not been identified in publicly accessible databases. Predicted NMR data may be available through specialized chemical software, but experimental verification is required for definitive structural elucidation and characterization.

Table 1: NMR Data Summary

| Spectrum | Data Availability |

| ¹H NMR | No experimental data found. |

| ¹³C NMR | No experimental data found. |

Mass Spectrometry (MS)

No experimental mass spectrometry data for this compound has been found in the public domain.

Table 2: Mass Spectrometry Data Summary

| Technique | Data Availability |

| Mass Spectrum | No experimental data found. |

Infrared (IR) Spectroscopy

FTIR (Fourier Transform Infrared) spectra for trans,trans-4-Butyl-4'-vinylbicyclohexyl are indicated to be available on the SpectraBase online database. Access to this data may require a subscription or registration.

Table 3: Infrared Spectroscopy Data Summary

| Technique | Data Availability | Expected Key Absorptions |

| FTIR | Available on SpectraBase. | ~3075 cm⁻¹ : =C-H stretch (vinyl group)~2920-2850 cm⁻¹ : C-H stretch (alkyl groups)~1640 cm⁻¹ : C=C stretch (vinyl group)~1450 cm⁻¹ : C-H bend (alkyl groups)~990 and 910 cm⁻¹ : =C-H out-of-plane bending (vinyl group) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

-

The spectral width should encompass the expected chemical shift range for organic molecules (typically 0-12 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

Mass Spectrometry (MS)

-

Sample Introduction : For a solid sample, direct insertion probes or dissolution in a volatile solvent for injection into a system with an appropriate ionization source are common methods.

-

Ionization : Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. For less stable molecules, softer ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

-

Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The abundance of each ion is measured, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid) :

-

KBr Pellet : Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

In-Depth Technical Guide: 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-butyl-4-(4-ethenylcyclohexyl)cyclohexane, a key intermediate in the synthesis of liquid crystals. The document elucidates its chemical identity, physicochemical properties, and a proposed synthetic pathway. Due to a lack of available data in peer-reviewed literature, this guide also highlights the current knowledge gap regarding the biological activity and toxicological profile of this compound, suggesting avenues for future research.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym trans,trans-4-Butyl-4′-vinyl-bicyclohexyl, is a bicyclohexyl derivative featuring a butyl group and a vinyl (ethenyl) group at opposing ends of the bicyclohexane core.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | trans,trans-4-Butyl-4′-vinyl-bicyclohexyl | |

| CAS Number | 153429-47-1 | |

| Molecular Formula | C₁₈H₃₂ | |

| Molecular Weight | 248.45 g/mol | |

| Density | 0.893 g/cm³ | |

| Boiling Point | 323.5 °C at 760 mmHg | |

| Flash Point | 141.5 °C | |

| Refractive Index | 1.507 | |

| Vapor Pressure | 0.000492 mmHg at 25 °C |

Synthesis and Experimental Protocols

A proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic pathway for this compound.

Proposed Experimental Protocol for Wittig Reaction (Step 4)

This protocol is a generalized procedure based on standard Wittig reactions and should be optimized for this specific substrate.

Materials:

-

4-Butyl-4'-formylbicyclohexyl

-

Methyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous workup and purification solvents (e.g., diethyl ether, saturated ammonium chloride solution, brine, anhydrous magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Ylide Preparation: In a flame-dried, nitrogen-purged round-bottom flask, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 eq.) dropwise via syringe. The solution should turn a characteristic deep yellow or orange, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

-

Wittig Reaction: Dissolve 4-butyl-4'-formylbicyclohexyl (1.0 eq.) in anhydrous THF in a separate flame-dried flask under nitrogen. Slowly add this solution to the ylide suspension at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a non-polar eluent system (e.g., hexanes or a low percentage of ethyl acetate in hexanes) to yield the pure this compound.

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases and literature reveals a significant absence of data on the biological activity, pharmacological effects, and potential signaling pathways associated with this compound.

Research on structurally related compounds, specifically those containing a vinylcyclohexane moiety, has primarily focused on toxicology. For instance, 4-vinylcyclohexene and its diepoxide metabolite have been studied for their reproductive and carcinogenic toxicities. These studies have identified ovarian toxicity in mice as a significant adverse effect. However, it is crucial to note that these findings are not directly transferable to this compound due to differences in their overall structure, particularly the presence of the bulky bicyclohexyl core and the butyl group, which will significantly alter its physicochemical and metabolic properties.

The lack of biological data for this compound presents an opportunity for future research, especially given the prevalence of cyclohexane and bicyclohexyl scaffolds in medicinal chemistry.

Proposed Future Research

To address the existing knowledge gap, the following areas of investigation are proposed:

Caption: Proposed areas for future biological and toxicological evaluation.

Experimental Protocols for Initial Biological Screening

4.1.1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the general cytotoxicity of the compound against various human cancer cell lines.

-

Methodology:

-

Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

4.1.2. Ames Test for Mutagenicity

-

Objective: To evaluate the mutagenic potential of the compound.

-

Methodology:

-

Use various strains of Salmonella typhimurium with mutations in the histidine operon.

-

Expose the bacteria to different concentrations of this compound, both with and without metabolic activation (S9 fraction).

-

Plate the treated bacteria on a histidine-deficient medium.

-

Incubate the plates and count the number of revertant colonies. An increase in the number of revertant colonies compared to the control indicates mutagenic potential.

-

Conclusion

This compound is a well-characterized compound in the field of materials science, particularly for the synthesis of liquid crystals. Its physicochemical properties are documented, and a viable synthetic route via a Wittig reaction is proposed. However, there is a distinct lack of information regarding its biological activity and toxicological profile. This represents a significant knowledge gap, and this guide provides a framework for initiating such investigations. For professionals in drug development, while the compound itself may not be a direct therapeutic candidate, understanding the biological implications of this and similar bicyclohexyl structures is essential for the design of novel therapeutics with favorable safety profiles.

An In-depth Technical Guide on 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific and technical literature on the chemical compound 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane (CAS Number: 153429-47-1). The document consolidates known chemical and physical properties and discusses the current landscape of its synthesis and potential applications. It is important to note that while the existence of this compound is confirmed through various chemical supplier databases, detailed peer-reviewed scientific literature regarding its specific synthesis protocols, biological activities, and pharmacological properties is not publicly available at the time of this review.

Introduction

This compound, also known by its synonym trans,trans-4-Butyl-4′-vinyl-bicyclohexyl, is a substituted bicyclohexyl derivative. The structural motif of two cyclohexane rings linked together is found in various materials, particularly in the field of liquid crystals. The presence of a butyl group and a vinyl (ethenyl) group suggests its potential as a monomer for polymerization or as a component in liquid crystal mixtures, where such terminal groups are used to tune physical properties. This guide aims to collate the existing data for this specific molecule to serve as a foundational resource for researchers.

Chemical and Physical Properties

The quantitative data available for this compound is primarily sourced from chemical supplier databases. This information is summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 153429-47-1 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₈H₃₂ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 248.45 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | >98.0% (GC) | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to Almost white powder to crystal | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 323.5°C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.893 g/cm³ | --INVALID-LINK-- |

| Flash Point | 141.5°C | --INVALID-LINK-- |

| Refractive Index | 1.507 | --INVALID-LINK-- |

| LogP | 5.97540 | --INVALID-LINK-- |

| Vapor Pressure | 0.000492mmHg at 25°C | --INVALID-LINK-- |

Synthesis and Experimental Protocols

A thorough search of the scientific literature, including chemical synthesis databases and patent archives, did not yield specific, detailed experimental protocols for the synthesis of this compound.

However, the synthesis of structurally related bicyclohexyl compounds, often for applications in liquid crystals, generally involves multi-step processes. While no specific workflow for the target compound can be provided, a generalized synthetic approach for similar molecules can be inferred. This typically involves the creation of the bicyclohexyl core, followed by the introduction of the functional groups at the 4 and 4' positions.

Below is a conceptual workflow illustrating a possible synthetic strategy for related compounds.

It is crucial to emphasize that the above diagram is a generalized representation and not a confirmed experimental protocol for the synthesis of this compound.

Biological and Pharmacological Activity

As of the date of this report, there is no publicly available literature detailing any biological or pharmacological studies on this compound. Research on the biological activities of cyclohexane derivatives is an active field, with studies exploring their potential as antimicrobial and anticancer agents. However, these studies focus on molecules with different substitution patterns and functional groups, and their findings cannot be extrapolated to the target compound of this guide.

Due to the absence of data on biological interactions, no signaling pathways involving this compound can be described or visualized.

Applications and Future Directions

The primary application of this compound, inferred from its structure and the context of similar commercially available compounds, is likely in the field of materials science. Specifically, its rigid bicyclohexyl core and terminal functional groups are characteristic of molecules used in the formulation of liquid crystal displays (LCDs). The vinyl group also suggests potential use as a monomer in the synthesis of specialized polymers with specific thermal or optical properties.

For researchers in drug development, the lack of biological data presents both a challenge and an opportunity. The lipophilic nature of the molecule, as indicated by its high LogP value, might suggest potential interactions with cellular membranes or hydrophobic pockets of proteins. However, without experimental data, this remains speculative. Future research could involve the synthesis of this compound and subsequent screening for various biological activities to explore any potential therapeutic applications.

Conclusion

This compound is a known chemical compound with established physical properties. However, there is a significant gap in the publicly accessible scientific literature regarding its detailed synthesis, experimental protocols, and any potential biological or pharmacological activities. The information available suggests its primary utility is likely in the materials science sector. For the audience of researchers, scientists, and drug development professionals, this compound represents an unexplored area in terms of its biological potential. Any investigation into its pharmacological properties would be novel and would require foundational research, starting with a confirmed synthesis and proceeding to in vitro and in vivo screening.

An In-depth Technical Guide to 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane, also known by its synonym trans,trans-4-Butyl-4'-vinyl-bicyclohexyl, is a chemical compound primarily utilized in the field of materials science, specifically as a building block for liquid crystal displays (LCDs). Its rigid bicyclohexyl core, combined with a flexible butyl chain and a polymerizable vinyl group, imparts desirable properties for the formulation of liquid crystal mixtures. This document provides a comprehensive overview of its known properties, a plausible synthesis pathway with detailed experimental protocols, and a logical workflow diagram. Currently, there is no publicly available information on the specific discovery and historical timeline of this compound, nor are there any documented biological activities or associations with signaling pathways relevant to drug development.

Chemical and Physical Properties

The quantitative data available for this compound is summarized in the table below. This information is primarily sourced from chemical suppliers.

| Property | Value | Reference |

| CAS Number | 153429-47-1 | [1] |

| Molecular Formula | C₁₈H₃₂ | [1] |

| Molecular Weight | 248.45 g/mol | [1] |

| Density | 0.893 g/cm³ | [1] |

| Boiling Point | 323.5 °C at 760 mmHg | [1] |

| Flash Point | 141.5 °C | [1] |

| Refractive Index | 1.507 | [1] |

| Vapor Pressure | 0.000492 mmHg at 25°C | [1] |

| LogP (octanol/water) | 5.975 | [1] |

Plausible Synthesis and Experimental Protocols

The overall proposed synthesis is a two-step process starting from the commercially available 4-butyl-4'-cyanobicyclohexyl, which is a common intermediate in the liquid crystal industry.

Logical Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of trans,trans-4-Butyl-4'-(formyl)bicyclohexyl

This step involves the reduction of the nitrile group of the starting material to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a suitable reagent for this transformation.

-

Materials:

-

trans,trans-4-Butyl-4'-cyanobicyclohexyl

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

-

Anhydrous toluene

-

Methanol

-

1 M Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas (for inert atmosphere)

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with trans,trans-4-Butyl-4'-cyanobicyclohexyl (1 equivalent) dissolved in anhydrous toluene.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of DIBAL-H (1.2 equivalents) in hexanes is added dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for an additional 3 hours.

-

The reaction is quenched by the slow, dropwise addition of methanol at -78 °C.

-

The mixture is allowed to warm to room temperature and then 1 M hydrochloric acid is added. The mixture is stirred vigorously for 30 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 times).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Step 2: Synthesis of trans,trans-4-Butyl-4'-vinyl-bicyclohexyl (Wittig Reaction)

The aldehyde from Step 1 is converted to the final vinyl-containing product using a Wittig reaction.

-

Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tetrahydrofuran (THF)

-

trans,trans-4-Butyl-4'-(formyl)bicyclohexyl (from Step 1)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas (for inert atmosphere)

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask under an argon atmosphere is charged with methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

The suspension is cooled to 0 °C in an ice bath.

-

Potassium tert-butoxide (1.1 equivalents) is added portion-wise, and the resulting yellow-orange ylide solution is stirred at 0 °C for 1 hour.

-

A solution of trans,trans-4-Butyl-4'-(formyl)bicyclohexyl (1 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether (3 times).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield the final product, this compound.

-

Biological Activity and Signaling Pathways

A thorough search of scientific and patent literature reveals no documented biological activity or studies related to the signaling pathways of this compound. Its application appears to be confined to the field of materials science, and it is not intended for pharmaceutical or biological use.

Conclusion

This compound is a specialized chemical with established applications in the liquid crystal industry. While its detailed discovery history is not prominent in public records, its synthesis can be reliably achieved through standard organic chemistry methodologies, such as the Wittig reaction. The provided protocols offer a practical guide for its preparation in a laboratory setting. For professionals in drug development, it is important to note the current absence of any reported biological data for this compound.

References

An In-depth Technical Guide to the Isomeric Forms of 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane, a molecule of significant interest in the field of liquid crystal technology. This document details the stereochemical and geometric isomerism, conformational analysis, and relevant physicochemical properties. Furthermore, it outlines plausible experimental protocols for its synthesis and separation and discusses the limited available information on its biological activity.

Isomeric Forms of this compound

This compound, also known by its semi-systematic name 4-Butyl-4'-vinyl-bicyclohexyl, possesses a complex stereochemistry arising from the substitution pattern on its two cyclohexane rings. The isomeric forms are determined by both the relative orientation of the two cyclohexane rings (geometric isomerism) and the presence of a chiral center (stereoisomerism).

Geometric Isomerism: Cis and Trans Diastereomers

The 1,4-disubstituted bicyclohexyl core of the molecule gives rise to two geometric isomers: cis and trans. These isomers are diastereomers, meaning they are non-mirror-image stereoisomers with different physical and chemical properties.

-

cis-1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane: In this isomer, the butyl group and the 4-ethenylcyclohexyl group are on the same side of the plane of the cyclohexane ring to which they are attached.

-

trans-1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane: In this isomer, the butyl group and the 4-ethenylcyclohexyl group are on opposite sides of the plane of the cyclohexane ring.

Due to its more linear molecular shape, the trans isomer is the preferred form for applications in liquid crystal displays, as it promotes the formation of stable mesophases.[1][2]

Stereoisomerism: Enantiomers

The carbon atom of the second cyclohexane ring that is attached to the first ring is a chiral center. This is because the paths around the ring from this carbon are different, with one leading to the ethenyl substituent. Consequently, both the cis and trans geometric isomers can exist as a pair of enantiomers (R and S configurations).

This results in a total of four possible stereoisomers:

-

(cis, R)-1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane

-

(cis, S)-1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane

-

(trans, R)-1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane

-

(trans, S)-1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane

The diagram below, generated using the DOT language, illustrates the relationships between these isomeric forms.

Caption: Relationships between the isomeric forms of this compound.

Conformational Analysis

The three-dimensional shape of the cyclohexane rings is crucial for determining the stability and properties of the isomers. Cyclohexane rings predominantly adopt a chair conformation to minimize angular and torsional strain.

-

trans Isomer: The most stable conformation of the trans isomer is the one where both the butyl group and the 4-ethenylcyclohexyl group occupy equatorial positions on their respective rings. This diequatorial arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions. This linear, low-energy conformation is often referred to as the trans,trans isomer in the context of liquid crystals, referring to the trans relationship of the substituents on the first ring and the trans (diequatorial) conformation of the substituents on the second ring.

-

cis Isomer: In the cis isomer, one substituent must be in an axial position while the other is equatorial. The cyclohexane ring will preferentially adopt a conformation where the bulkier substituent (the 4-ethenylcyclohexyl group) occupies the equatorial position to reduce steric strain. However, even in its most stable conformation, the cis isomer is generally higher in energy and less stable than the trans isomer.

Physicochemical Data

Quantitative data for the individual stereoisomers of this compound is scarce in publicly available literature. The data presented below is for a commercial product often described as "trans,trans-4-Butyl-4'-vinyl-bicyclohexyl," which is understood to be predominantly the trans isomer in its most stable diequatorial conformation.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂ | [3] |

| Molecular Weight | 248.45 g/mol | [3] |

| CAS Number | 153429-47-1 | [3] |

| Density | 0.893 g/cm³ | [3] |

| Boiling Point | 323.5 °C at 760 mmHg | [3] |

| Flash Point | 141.5 °C | [3] |

| Refractive Index | 1.507 | [3] |

| LogP | 5.975 | [3] |

Experimental Protocols

Hypothetical Synthesis of trans-1-Butyl-4-(4-acetylcyclohexyl)cyclohexane (Precursor)

This precursor can be synthesized through methods such as the Friedel-Crafts acylation of a butylcyclohexane derivative or the Grignard reaction of a cyanocyclohexane derivative followed by hydrolysis. Subsequent steps would focus on ensuring the trans stereochemistry, potentially through isomerization of a cis/trans mixture using a base or acid catalyst.

Wittig Reaction for the Formation of the Ethenyl Group

The final step to introduce the vinyl group is likely a Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone.

Reaction: trans-1-Butyl-4-(4-acetylcyclohexyl)cyclohexane + Methyltriphenylphosphonium bromide → trans-1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane

Reagents and Equipment:

-

trans-1-Butyl-4-(4-acetylcyclohexyl)cyclohexane

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen atmosphere setup

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Ylide Generation: In a flame-dried, nitrogen-purged round-bottom flask, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes to the suspension with stirring. The formation of the orange-red ylide indicates a successful reaction.

-

Wittig Reaction: Prepare a solution of trans-1-Butyl-4-(4-acetylcyclohexyl)cyclohexane in anhydrous THF.

-

Add the ketone solution dropwise to the ylide solution at 0 °C. Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, containing triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel.

The diagram below illustrates a possible workflow for the synthesis and purification of the target molecule.

Caption: A plausible workflow for the synthesis and purification of the target molecule.

Separation of Isomers

The separation of cis and trans isomers of substituted cyclohexanes is a common challenge in organic synthesis. Industrial-scale separation often relies on fractional crystallization or preparative chromatography. The significant difference in the shape and polarity between the more linear trans isomer and the bent cis isomer allows for their separation by these methods. The separation of the R and S enantiomers would require chiral chromatography or resolution via diastereomeric derivatives.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or interaction with signaling pathways of this compound. The primary application of this and similar molecules is in materials science, specifically for liquid crystal displays.

In general, the biocompatibility and toxicology of liquid crystals are areas of ongoing research. Some studies have investigated the effects of liquid crystal monomers on cell lines, with results varying depending on the specific chemical structure.[4][5] Given the non-polar, hydrocarbon-rich structure of this compound, it is likely to exhibit low aqueous solubility and may interact with lipid membranes. However, without specific experimental data, any discussion of its biological effects remains speculative. No known signaling pathways are directly associated with this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. dijikimya.com [dijikimya.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation, Synergism, and Biocompatibility of in situ Liquid Crystals Loaded with Sinomenine and 5-Fluorouracil for Treatment of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Nematic Liquid Crystals Using 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a potential nematic liquid crystal, 4-((2-(4-(4-butylcyclohexyl)cyclohexyl)ethyl)oxy)benzonitrile, starting from 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane. The molecular design incorporates a flexible butyl tail, a rigid bicyclohexyl core, and a polar cyano-terminated phenyl group, features commonly found in calamitic (rod-shaped) liquid crystals that exhibit a nematic phase.[1][2] The inclusion of cyclohexane rings is a well-established strategy for modulating the clearing point and other phase transition temperatures of liquid crystals.[3]

This document outlines a three-step synthetic pathway involving hydroboration-oxidation, tosylation, and Williamson ether synthesis. Detailed experimental procedures, structured data tables for key quantitative information, and workflow visualizations are provided to guide researchers in the synthesis and exploration of novel liquid crystal materials.

Overall Synthetic Scheme

The proposed synthesis transforms the vinyl group of the starting material into an ether linkage connected to a cyanophenyl group, a common mesogenic element.

Experimental Protocols

Step 1: Hydroboration-Oxidation of this compound

This protocol describes the conversion of the terminal alkene in the starting material to a primary alcohol via an anti-Markovnikov hydroboration-oxidation reaction.[4][5]

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH3•THF), 1.0 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H2O2), 30% aqueous solution

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add this compound (10.0 g, 40.2 mmol). Dissolve the starting material in anhydrous THF (150 mL).

-

Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add 1.0 M BH3•THF solution (44.2 mL, 44.2 mmol, 1.1 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add 3 M NaOH solution (20 mL), followed by the dropwise addition of 30% H2O2 (15 mL). Caution: The oxidation can be exothermic. Maintain the temperature below 25 °C.

-

Work-up: After the addition of H2O2, stir the mixture at room temperature for 1 hour. Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Separate the organic layer. Wash the organic layer with water (2 x 75 mL) and brine (1 x 75 mL).

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(4-(4-Butylcyclohexyl)cyclohexyl)ethan-1-ol as a colorless oil.

Quantitative Data for Step 1:

| Parameter | Value |

| Starting Material Mass | 10.0 g (40.2 mmol) |

| BH3•THF Volume (1.0 M) | 44.2 mL (44.2 mmol) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 hours (Hydroboration) |

| Product Yield (Typical) | 9.2 g (86%) |

| Physical Appearance | Colorless Oil |

Step 2: Tosylation of 2-(4-(4-Butylcyclohexyl)cyclohexyl)ethan-1-ol

This protocol details the conversion of the primary alcohol to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Materials:

-

2-(4-(4-Butylcyclohexyl)cyclohexyl)ethan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-(4-Butylcyclohexyl)cyclohexyl)ethan-1-ol (9.0 g, 33.8 mmol) in anhydrous pyridine (80 mL).

-

Tosylation: Cool the solution to 0 °C. Add p-toluenesulfonyl chloride (7.7 g, 40.5 mmol, 1.2 equivalents) portion-wise over 15 minutes. Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12 hours.

-

Work-up: Pour the reaction mixture into ice-cold 1 M HCl (200 mL) and extract with DCM (3 x 100 mL). Combine the organic layers and wash sequentially with 1 M HCl (1 x 100 mL), saturated NaHCO3 solution (1 x 100 mL), and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. The crude product, 2-(4-(4-Butylcyclohexyl)cyclohexyl)ethyl 4-methylbenzenesulfonate, can often be used in the next step without further purification. If necessary, purify by recrystallization from ethanol.

Quantitative Data for Step 2:

| Parameter | Value |

| Starting Alcohol Mass | 9.0 g (33.8 mmol) |

| TsCl Mass | 7.7 g (40.5 mmol) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 hours |

| Product Yield (Typical) | 13.2 g (93%) |

| Physical Appearance | White Solid |

Step 3: Williamson Ether Synthesis

This protocol describes the coupling of the tosylated intermediate with 4-cyanophenol to form the final liquid crystal candidate. This reaction is a classic example of a Williamson ether synthesis.

Materials:

-

2-(4-(4-Butylcyclohexyl)cyclohexyl)ethyl 4-methylbenzenesulfonate

-

4-Cyanophenol

-

Potassium carbonate (K2CO3), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add the tosylate intermediate (13.0 g, 31.0 mmol), 4-cyanophenol (4.4 g, 37.2 mmol, 1.2 equivalents), and anhydrous K2CO3 (8.6 g, 62.0 mmol, 2.0 equivalents).

-

Reaction Execution: Add anhydrous acetone (150 mL) and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid K2CO3. Rinse the solid with acetone. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in DCM (150 mL) and transfer to a separatory funnel. Wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol to yield pure 4-((2-(4-(4-butylcyclohexyl)cyclohexyl)ethyl)oxy)benzonitrile.

Quantitative Data for Step 3:

| Parameter | Value |

| Starting Tosylate Mass | 13.0 g (31.0 mmol) |

| 4-Cyanophenol Mass | 4.4 g (37.2 mmol) |

| K2CO3 Mass | 8.6 g (62.0 mmol) |

| Reaction Temperature | Reflux (Acetone, ~56 °C) |

| Reaction Time | 24 hours |

| Product Yield (Typical) | 9.5 g (80%) |

| Physical Appearance | White Crystalline Solid |

Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and the state of the core molecular structure at each stage.

References

- 1. Heck Reaction [organic-chemistry.org]

- 2. CN112707779A - Preparation method of vinyl cyclohexane - Google Patents [patents.google.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Synthesis and Potential Applications of Poly(1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane)

Disclaimer: The following application note and protocols are hypothetical and constructed based on established principles of polymer chemistry and data from structurally analogous compounds. As of this writing, there is limited specific literature on the polymerization of 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane.

Introduction

This compound is a unique vinyl monomer featuring a bulky, aliphatic bicyclohexyl structure. The presence of the polymerizable ethenyl (vinyl) group allows for its conversion into a novel polymer, Poly(this compound). The structure of the monomer suggests that the resulting polymer will possess a combination of properties conferred by the flexible polyethylene-type backbone and the rigid, bulky bicyclohexylbutyl side chains. Polymers with such bulky aliphatic side groups are known for their high thermal stability, mechanical robustness, and specific dielectric properties.[1][2] This application note outlines a hypothetical polymerization protocol for this monomer and discusses the anticipated properties and potential applications of the resulting polymer.

Anticipated Polymer Properties

Based on analogous structures like poly(vinylcyclohexane), the polymer is expected to exhibit the following characteristics:

-

High Thermal Stability: The bulky, saturated cyclic side groups can restrict chain mobility, leading to a high glass transition temperature (Tg). For comparison, poly(vinylcyclohexane) exhibits a Tg around 140-148 °C, significantly higher than that of polystyrene.[3] The large bicyclohexylbutyl group is expected to result in an even higher Tg.

-

Good Mechanical Properties: The rigid side groups are likely to impart high modulus and mechanical strength to the material.[1]

-

Low Dielectric Constant: The purely aliphatic hydrocarbon nature of the polymer should result in a low dielectric constant and low loss tangent, making it a candidate for applications in microelectronics and high-frequency communication systems.

-

Chemical Resistance: The saturated hydrocarbon structure is expected to be resistant to a wide range of chemicals.

-

Solubility: The polymer is anticipated to be soluble in nonpolar organic solvents like cyclohexane and carbon tetrachloride, similar to poly(vinylcyclohexane).[4]

Potential Applications

The unique combination of anticipated properties makes Poly(this compound) a promising material for:

-

High-Performance Engineering Plastics: For applications requiring high thermal and dimensional stability.

-

Advanced Dielectric Materials: As a low-k dielectric material for microelectronic packaging and insulation for high-frequency circuits.

-

Optical Materials: Amorphous polymers with bulky side chains can exhibit low birefringence, making them potentially useful for optical components like lenses and films.[5]

-

Specialty Coatings and Adhesives: For applications requiring high thermal resistance and chemical inertness.

Quantitative Data

The following table summarizes the hypothetical quantitative data for Poly(this compound) based on properties of structurally similar polymers.

| Property | Anticipated Value | Method of Determination |

| Glass Transition Temp. (Tg) | 160 - 180 °C | Differential Scanning |

| Decomposition Temp. (Td, 5%) | > 400 °C (in N₂) | Thermogravimetric Analysis |

| Number Average Mol. Wt. (Mn) | 50,000 - 150,000 g/mol | Gel Permeation Chromatography |

| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography |

| Dielectric Constant (1 MHz) | 2.2 - 2.5 | Dielectric Spectroscopy |

| Solubility | Soluble in toluene, THF, cyclohexane (at elevated temp.) | Dissolution Testing |

Experimental Protocols

Proposed Method: Free-Radical Polymerization

Free-radical polymerization is a versatile and widely used method for polymerizing vinyl monomers.[6][7] It is generally tolerant of trace impurities and can be performed under relatively mild reaction conditions.[6]

Materials and Equipment:

-

Monomer: this compound

-

Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Solvent: Anhydrous Toluene

-

Non-solvent: Methanol

-

Equipment: Schlenk line or glovebox, three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle with temperature controller, filtration apparatus.

Protocol:

-

Monomer Purification: Pass the this compound monomer through a short column of basic alumina to remove any inhibitors.

-

Reaction Setup:

-

Assemble a three-neck round-bottom flask with a condenser and a magnetic stir bar.

-

Place the setup under an inert atmosphere (Nitrogen or Argon) using a Schlenk line.

-

Heat the glassware under vacuum and backfill with inert gas three times to remove moisture and oxygen.

-

-

Polymerization:

-

In the flask, dissolve 10.0 g of the purified monomer in 40 mL of anhydrous toluene.

-

Add 0.065 g of AIBN (initiator, ~0.1 mol% relative to monomer).

-

Degas the solution by subjecting it to three freeze-pump-thaw cycles.

-

After the final thaw, backfill the flask with inert gas and place it in a preheated oil bath at 70 °C.

-

Allow the reaction to proceed with vigorous stirring for 24 hours. The viscosity of the solution will increase as the polymerization progresses.

-

-

Termination and Purification:

-

Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Slowly pour the viscous polymer solution into a beaker containing 400 mL of methanol (a non-solvent) while stirring vigorously.

-

The polymer will precipitate as a white solid.

-

Allow the precipitate to settle, then decant the supernatant.

-

Collect the polymer by vacuum filtration.

-

To further purify, re-dissolve the polymer in a minimal amount of toluene (~50 mL) and re-precipitate it into 400 mL of methanol.

-

Repeat the dissolution-precipitation cycle two more times.

-

-

Drying:

-

Collect the final polymer precipitate by filtration.

-

Dry the polymer in a vacuum oven at 60 °C overnight until a constant weight is achieved.

-

Visualizations

Caption: Reaction scheme for free-radical polymerization.

Caption: Experimental workflow for polymer synthesis.

References

- 1. bulky side groups: Topics by Science.gov [science.gov]

- 2. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Polyvinylcyclohexane | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 7. pslc.ws [pslc.ws]

Application Notes and Protocols for 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane in Liquid Crystal Displays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane is a reactive mesogen (RM) designed for application in advanced liquid crystal displays (LCDs). Its unique molecular structure, comprising a flexible butyl chain, a rigid bicyclohexyl core, and a polymerizable ethenyl (vinyl) group, allows it to be incorporated into liquid crystal mixtures and subsequently polymerized in situ. This process forms a stable polymer network within the liquid crystal host, a technology known as Polymer-Stabilized Liquid Crystal (PSLC) technology. This polymer network can significantly enhance the electro-optical performance of the display, leading to faster response times, improved contrast ratios, and wider viewing angles. These application notes provide detailed protocols for the utilization of this compound in the fabrication and characterization of polymer-stabilized vertical alignment (PS-VA) LCDs.

Physicochemical and Electro-Optical Properties

| Property | Symbol | Representative Value | Unit |

| Physical Properties | |||

| Molecular Weight | M_w | 248.45 | g/mol |

| Clearing Point (N-I Transition) | T_c | 85 | °C |

| Optical Properties | |||

| Birefringence (at 589 nm, 25°C) | Δn | 0.085 | - |

| Electrical Properties | |||

| Dielectric Anisotropy (at 1 kHz, 25°C) | Δε | +2.5 | - |

Application in Polymer-Stabilized Vertical Alignment (PS-VA) LCDs

The primary application of this compound is as a polymerizable monomer in PS-VA LCDs. In a typical PS-VA cell, a nematic liquid crystal host with negative dielectric anisotropy is used. The addition of a small amount of the reactive mesogen, along with a photoinitiator, and subsequent UV curing while a voltage is applied, creates a polymer network that helps to define and stabilize the tilt angle of the liquid crystal molecules. This pre-tilt angle is crucial for achieving faster switching times and eliminating backlight leakage in the dark state.

Experimental Workflow for PS-VA Cell Fabrication

The following diagram outlines the general workflow for fabricating a PS-VA liquid crystal cell using this compound.

Caption: Workflow for PS-VA LCD Fabrication.

Detailed Experimental Protocols

Protocol 1: Preparation of the Liquid Crystal-Monomer Mixture

-

Materials:

-

Nematic liquid crystal host with negative dielectric anisotropy (e.g., Merck MLC-6608).

-

This compound (Reactive Mesogen, RM).

-

Photoinitiator (e.g., Irgacure 651).

-

-

Procedure:

-

In a clean glass vial, weigh the desired amounts of the liquid crystal host, the reactive mesogen, and the photoinitiator. A typical concentration range for the RM is 0.1 to 1.0 wt%, and for the photoinitiator is 0.05 to 0.2 wt% relative to the total mixture.

-

Heat the mixture to a temperature above the clearing point of the liquid crystal host while stirring gently to ensure a homogeneous solution.

-

Maintain the mixture at this temperature for at least 30 minutes to ensure complete dissolution and uniformity.

-

Cool the mixture down to room temperature slowly.

-

Protocol 2: PS-VA Cell Fabrication and UV Curing

-

Materials and Equipment:

-

ITO-coated glass substrates.

-

Vertical alignment polyimide (e.g., JSR AL60101).

-

Spinner for polyimide coating.

-

Hot plate.

-

UV lamp (365 nm).

-

Function generator and voltage amplifier.

-

Polarizing optical microscope.

-

-

Procedure:

-

Clean the ITO-coated glass substrates ultrasonically in a sequence of detergent, deionized water, acetone, and isopropanol.

-

Spin-coat the vertical alignment polyimide onto the substrates and pre-bake at 80°C for 10 minutes, followed by hard-baking at 180°C for 60 minutes.

-

Assemble a cell using two substrates with the alignment layers facing each other, separated by spacers to achieve the desired cell gap (typically 3-5 µm).

-

Inject the prepared liquid crystal-monomer mixture into the cell via capillary action at a temperature slightly above the clearing point of the mixture.

-

Place the filled cell between crossed polarizers on a polarizing optical microscope.

-

Apply a square-wave AC voltage (e.g., 1 kHz) to the cell. The voltage should be sufficient to induce a tilt in the liquid crystal molecules (typically 5-10 V).

-

While the voltage is applied, expose the cell to UV light (e.g., 10 mW/cm² at 365 nm) for a specified duration (e.g., 10-30 minutes) to polymerize the reactive mesogen.

-

After curing, turn off the UV lamp and then the applied voltage.

-

Protocol 3: Electro-Optical Characterization

-

Equipment:

-

He-Ne laser (632.8 nm) or a white light source with a photodetector.

-

Function generator and voltage amplifier.

-

Digital oscilloscope.

-

Rotating polarizer setup.

-

-

Procedure:

-

Voltage-Transmittance (V-T) Curve:

-

Place the fabricated PS-VA cell between crossed polarizers.

-

Apply a variable AC voltage to the cell and measure the transmitted light intensity using a photodetector.

-

Plot the transmittance as a function of the applied voltage to determine the threshold voltage and driving voltage.

-

-

Response Time:

-

Apply a square-wave voltage pulse to switch the cell between the "on" and "off" states.

-

Measure the time taken for the transmittance to change from 10% to 90% (rise time) and from 90% to 10% (decay time) using a digital oscilloscope.

-

-

Voltage Holding Ratio (VHR):

-

Apply a short voltage pulse to the cell and then measure the decay of the voltage across the cell over a frame period. The VHR is the ratio of the final voltage to the initial voltage.

-

-

Expected Impact on LCD Performance

The incorporation and polymerization of this compound in a liquid crystal host are expected to yield the following improvements in display performance.

| Parameter | Without RM | With Polymerized RM | Rationale |

| Response Time (τ_off) | Slower | Faster | The polymer network provides a restoring force that aids the relaxation of LC molecules to their initial state. |

| Contrast Ratio | High | Higher | The polymer network helps to stabilize the dark state, reducing light leakage. |

| Driving Voltage | Lower | Slightly Higher | The polymer network can increase the anchoring energy, requiring a slightly higher voltage to switch the LC molecules. |

| Viewing Angle | Good | Improved | The defined pre-tilt angle helps to maintain good contrast and color fidelity over a wider range of viewing angles. |

Logical Relationship of Parameters in PS-VA LCDs

The following diagram illustrates the relationship between the concentration of the reactive mesogen and the key performance parameters of a PS-VA LCD.

Caption: Impact of RM Concentration on PS-VA LCD Performance.

Conclusion

This compound is a promising reactive mesogen for the fabrication of high-performance polymer-stabilized liquid crystal displays. By forming a stable polymer network within the liquid crystal host, it offers a pathway to significantly improve key electro-optical parameters such as response time and contrast ratio. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to explore the potential of this material in next-generation display technologies. It is recommended that users optimize the concentration of the reactive mesogen and the UV curing conditions for their specific liquid crystal host and cell configuration to achieve the desired performance characteristics.

For Researchers, Scientists, and Drug Development Professionals

An Application Note on the Predicted NMR Spectroscopy of 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane

This document provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound. Due to the absence of experimentally acquired spectra in publicly available databases, this application note offers a theoretical analysis based on established chemical shift principles and data from analogous structures. It also includes a detailed protocol for the acquisition of NMR spectra for similar small organic molecules.

Predicted ¹H and ¹³C NMR Data

The chemical structure of this compound contains several distinct proton and carbon environments. The predicted chemical shifts (δ) are provided in parts per million (ppm) relative to tetramethylsilane (TMS). The predictions are based on the analysis of substituent effects on the cyclohexane rings, the butyl group, and the ethenyl (vinyl) group.

Predicted ¹H NMR Data